4-Ethyl-2-methylpyrimidine
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Overview
Description
4-Ethyl-2-methylpyrimidine is a heterocyclic aromatic organic compound that belongs to the pyrimidine family. Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This specific compound, this compound, features an ethyl group at the 4-position and a methyl group at the 2-position, making it a substituted pyrimidine derivative. Pyrimidines are significant in various biological and chemical processes, and their derivatives are widely studied for their diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-methylpyrimidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of ethyl acetoacetate with formamide in the presence of a base can yield this compound. Another method involves the condensation of ethyl acetoacetate with guanidine, followed by cyclization.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-2-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
4-Ethyl-2-methylpyrimidine has several scientific research applications across different fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug design and development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in nucleic acid synthesis or interact with receptors in the central nervous system, leading to therapeutic effects.
Comparison with Similar Compounds
2-Methylpyrimidine: Lacks the ethyl group at the 4-position.
4-Methylpyrimidine: Lacks the methyl group at the 2-position.
2,4-Dimethylpyrimidine: Contains two methyl groups at positions 2 and 4 instead of an ethyl and a methyl group.
Uniqueness: 4-Ethyl-2-methylpyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups at distinct positions on the pyrimidine ring can result in different steric and electronic effects compared to other similar compounds, making it valuable for specific applications in research and industry.
Properties
CAS No. |
65845-70-7 |
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Molecular Formula |
C7H10N2 |
Molecular Weight |
122.17 g/mol |
IUPAC Name |
4-ethyl-2-methylpyrimidine |
InChI |
InChI=1S/C7H10N2/c1-3-7-4-5-8-6(2)9-7/h4-5H,3H2,1-2H3 |
InChI Key |
FYXJYERDXXUGDP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NC=C1)C |
Origin of Product |
United States |
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